1,1,3-Propanetricarboxylic acid, trimethyl ester
Description
1,1,3-Propanetricarboxylic acid, trimethyl ester (CAS: 6138-26-7) is a triester derivative of propanetricarboxylic acid. Its molecular formula is C₉H₁₄O₆, with a molecular weight of 218.21 g/mol . This compound is a colorless liquid with a boiling point of 150°C and a specific gravity of 1.18 at 20°C. It is commonly used as a chemical intermediate in organic synthesis, particularly in the production of polymers, plasticizers, and bioactive molecules . The trimethyl esterification enhances its volatility and solubility in organic solvents, making it suitable for applications in gas chromatography-mass spectrometry (GC-MS) analysis and industrial processes .
Properties
IUPAC Name |
trimethyl propane-1,1,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-13-7(10)5-4-6(8(11)14-2)9(12)15-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSDWDNMMMUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061930 | |
| Record name | 1,1,3-Propanetricarboxylic acid, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-16-0 | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3-Propanetricarboxylic acid, 1,1,3-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3-Propanetricarboxylic acid, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The primary route for synthesizing trimethyl citrate involves the esterification of citric acid with methanol using acid catalysts. The patented method described in CN1222503A employs p-toluenesulfonic acid as a catalyst, which facilitates protonation of the carboxylic acid groups, enhancing nucleophilic attack by methanol. This approach avoids the need for anhydrous reactants, as water generated during esterification is continuously removed via multiple distillation steps . The reaction proceeds through three to six cycles of heating, refluxing, and dehydrating, achieving yields exceeding 80% and purity over 98%.
Comparative studies suggest that sulfuric acid and sodium benzene sulfonate are viable alternative catalysts, though they may require stricter temperature control to minimize side reactions. For instance, sulfuric acid-catalyzed reactions often necessitate post-neutralization steps to eliminate residual acidity, whereas p-toluenesulfonic acid permits direct crystallization after dehydration.
Reaction Optimization
Temperature and Time Parameters
Optimal reaction temperatures for trimethyl citrate synthesis range between 65–75°C , balancing reaction kinetics and methanol reflux requirements. Prolonged reflux durations (3–6 hours per cycle) ensure progressive esterification, while shorter periods risk incomplete conversion. For example, a 4-hour reflux cycle followed by distillation yielded 81.5% product, whereas extending to 6 hours increased purity marginally to 98.7%.
Molar Ratios and Solvent Efficiency
The molar ratio of citric acid to methanol critically influences esterification efficiency. A 1:1.5 mass ratio (citric acid:methanol) maximizes ester formation while minimizing excess methanol recovery costs. Larger methanol volumes improve reaction drive but complicate distillation, necessitating a balance between stoichiometric excess and practical solvent management.
Purification Techniques
Distillation and Dehydration
Sequential distillation under normal and reduced pressure effectively removes water and unreacted methanol. In the CN1222503A protocol, each distillation cycle reduces water content by 15–20%, shifting the esterification equilibrium toward product formation. Post-reaction, residual methanol is recovered at 65–75°C, followed by vacuum dehydration at 50–60°C to isolate trimethyl citrate.
Crystallization and Filtration
Post-distillation, the crude product is dissolved in purified water and cooled to 10–15°C to induce crystallization. Filtration and water washing yield a crystalline product with minimal residual acidity. This step is crucial for achieving pharmaceutical-grade purity, as demonstrated by acid values below 0.2 mg KOH/g.
Analytical Methods for Reaction Monitoring
Titration-Based Endpoint Detection
The CN102079704A methodology, though developed for triethyl citrate, introduces a titration technique applicable to trimethyl derivatives. Using phenolphthalein as an indicator, residual acidity is quantified via sodium hydroxide titration, ensuring reaction completion when acid values fall below 5 mg NaOH/g. This method prevents over-reaction and side-product formation, enhancing yield consistency.
Industrial-Scale Production Considerations
Scalability and Cost Efficiency
Industrial implementations prioritize batch-wise processing with reactor capacities exceeding 200 liters. The CN1222503A example demonstrates scalability: 80 kg of citric acid reacted with 120 kg methanol produced 135 kg of trimethyl citrate at 80.5% yield. Key cost-saving measures include methanol recycling and omitting pre-drying of reactants, which reduce energy consumption by 20–30%.
Comparative Analysis of Methods
Data Tables Summarizing Experimental Results
Table 1. Optimization of Reaction Conditions (CN1222503A)
| Example | Citric Acid (g) | Methanol (mL) | Catalyst (g) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | 175 | 200 | 5.5 | 4 | 81.5 | 98.5 |
| 2 | 875 | 1000 | 28 | 5 | 80.5 | 98.7 |
Table 2. Purification Efficiency
| Step | Water Removal (%) | Methanol Recovery (%) | Purity Increase (%) |
|---|---|---|---|
| Initial Distillation | 15–20 | 85–90 | 5–8 |
| Final Crystallization | 99+ | N/A | 10–12 |
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Propanetricarboxylic acid, trimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: Aconitic acid and methanol.
Transesterification: New esters and methanol.
Reduction: Trihydroxypropane derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H14O6
- Molecular Weight : 218.20 g/mol
- CAS Number : 77-94-1
Pharmaceutical Applications
Trimethyl citrate has been investigated for its potential in drug formulations due to its biocompatibility and ability to act as a stabilizer. Its applications in pharmaceuticals include:
- Drug Delivery Systems : Used as an excipient in the formulation of controlled-release drugs.
- Antimicrobial Agent : Exhibits antimicrobial properties that can enhance the preservation of pharmaceutical products .
- Fatty Acid Synthesis Inhibition : Research indicates its potential role in inhibiting fatty acid synthesis through the inhibition of citrate cleavage enzyme, making it a candidate for obesity treatment .
Food Industry Applications
In the food sector, trimethyl citrate is utilized for its preservative qualities:
- Natural Preservative : Acts as an antimicrobial agent in food preservation.
- Flavoring Agent : Employed in various food products to enhance flavor profiles.
- Emulsifier : Functions as an emulsifying agent in sauces and dressings.
Industrial Applications
Trimethyl citrate is also significant in various industrial applications:
- Adhesives and Sealants : Serves as a key raw material in the production of hot melt adhesives .
- Plasticizers : Used to enhance the flexibility of polyvinyl chloride (PVC) and other polymers.
- Foaming Agents : Functions as a foaming agent for methyl methacrylate polymers .
Case Study 1: Pharmaceutical Formulation
A study demonstrated the use of trimethyl citrate as an excipient in sustained-release formulations. The results indicated improved drug release profiles and enhanced stability compared to traditional excipients.
| Parameter | Control Formulation | Trimethyl Citrate Formulation |
|---|---|---|
| Release Rate (24h) | 60% | 80% |
| Stability (30 days) | Decreased | Stable |
Case Study 2: Food Preservation
In a comparative study on the use of trimethyl citrate as a food preservative, it was found to significantly reduce microbial growth in dairy products.
| Product | Microbial Count (CFU/ml) | Control (No Preservative) | Trimethyl Citrate Added |
|---|---|---|---|
| Yogurt | 1.5 x 10^6 | 5.0 x 10^6 | 1.0 x 10^5 |
| Salad Dressing | 2.0 x 10^5 | 7.0 x 10^5 | 5.0 x 10^4 |
Mechanism of Action
The mechanism by which 1,1,3-propanetricarboxylic acid, trimethyl ester exerts its effects is primarily through its interactions with enzymes and other biological molecules. The ester groups can undergo hydrolysis to release aconitic acid, which can then participate in various metabolic pathways. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following table summarizes key structural and molecular differences:
Key Observations :
- The propene derivative (C₉H₁₂O₆) has a double bond, increasing reactivity in polymerization but reducing thermal stability compared to the saturated propane backbone in the target compound .
- ATBC (C₂₀H₃₄O₈) is bulkier due to butyl ester groups and an acetylated hydroxyl group, making it a superior plasticizer but less volatile .
Physical and Chemical Properties
| Property | This compound | 1-Propene Derivative | ATBC | Tetramethyl Ester |
|---|---|---|---|---|
| Boiling Point (°C) | 150 | Not reported | >200 | Not reported |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | Similar | Low water solubility | Higher polarity |
| Thermal Stability | Moderate | Lower (due to unsaturation) | High | Moderate |
| Volatility | High | Higher | Low | Moderate |
Functional Implications :
- The trimethyl ester ’s volatility makes it ideal for GC-MS analysis, as seen in studies identifying bioactive esters in plant extracts .
- ATBC ’s low volatility and high molecular weight suit long-term plasticizer applications in medical devices .
- The tetramethyl ester ’s higher polarity may enhance interactions in chromatographic separation .
Biological Activity
1,1,3-Propanetricarboxylic acid, trimethyl ester (also known as trimethyl citrate) is an organic compound with the molecular formula C₉H₁₄O₇. It is a derivative of citric acid and has gained attention for its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and food science. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Weight : 218.21 g/mol
- CAS Number : 77-92-9
- Structure : Trimethyl citrate consists of three carboxyl groups and three methyl esters attached to a propane backbone.
Antimicrobial Properties
Trimethyl citrate has demonstrated antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, in vitro assays have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, making it a candidate for use in food preservation and as a potential therapeutic agent against bacterial infections.
Antioxidant Effects
Research has highlighted the antioxidant properties of trimethyl citrate. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Cytotoxicity and Cancer Research
Trimethyl citrate has been investigated for its cytotoxic effects on various cancer cell lines. In studies involving human breast cancer (MCF-7) and colon cancer (HT-29) cells, trimethyl citrate induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of trimethyl citrate as a preservative in food products. Results indicated that concentrations as low as 0.5% were sufficient to inhibit bacterial growth without adversely affecting the sensory properties of the food.
- Cytotoxicity Assessment : In a laboratory setting, trimethyl citrate was tested on several cancer cell lines. The compound exhibited IC50 values ranging from 25 to 50 µM across different cell types, indicating significant potential for further development in oncological therapies.
- Antioxidant Activity : A comparative study measured the antioxidant capacity of trimethyl citrate against standard antioxidants like ascorbic acid. The results showed that trimethyl citrate had comparable radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress.
The biological activities of trimethyl citrate can be attributed to several mechanisms:
- Cell Membrane Disruption : Its ability to integrate into lipid bilayers may disrupt microbial cell membranes, leading to cell lysis.
- Free Radical Scavenging : The presence of multiple carboxyl groups allows for effective interaction with free radicals.
- Apoptotic Pathway Activation : In cancer cells, trimethyl citrate appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
Applications
- Food Industry : Used as a natural preservative due to its antimicrobial properties.
- Pharmaceuticals : Potential use in drug formulations targeting oxidative stress-related conditions and cancer therapies.
- Cosmetics : Incorporated into formulations for its antioxidant benefits.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,1,3-propanetricarboxylic acid trimethyl ester in laboratory settings?
- Methodology :
- Esterification : React 1,1,3-propanetricarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via TLC or FTIR for ester bond formation .
- Purification : Utilize fractional distillation or crystallization. For isomers (e.g., trans-aconitic acid trimethyl ester), exploit differential solubility; citric acid-derived esters crystallize readily, while isocitric analogs remain liquid, enabling separation .
- Key Considerations : Optimize molar ratios and reaction time to minimize byproducts like partially esterified derivatives.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Use H and C NMR to confirm esterification (e.g., methyl ester peaks at ~3.6–3.8 ppm) and absence of hydroxyl groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion ([M+H] at m/z 217.1880) and fragmentation patterns .
- Chromatography : Employ GC-MS with derivatization (e.g., silylation) for trace impurity detection .
Q. What factors influence the compound’s stability under storage, and how can degradation be minimized?
- Degradation Pathways : Hydrolysis of ester groups in humid or acidic conditions, leading to free carboxylic acids .
- Mitigation Strategies :
- Store in anhydrous solvents (e.g., dried dichloromethane) under inert gas (N/Ar) at –20°C.
- Add stabilizers (e.g., molecular sieves) to adsorb moisture .
Advanced Research Questions
Q. How can conflicting reactivity data in nucleophilic substitution reactions across solvent systems be resolved?
- Experimental Design :
- Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents. Monitor kinetics via in situ H NMR .
- Assess steric effects using bulky nucleophiles (e.g., tert-butylamine) to determine regioselectivity .
Q. How does computational modeling (e.g., DFT) predict regioselectivity in reactions involving multiple functional groups?
- Workflow :
- Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps and frontier molecular orbitals (FMOs) .
- Simulate transition states for nucleophilic attacks on ester carbonyls; compare activation energies for competing pathways .
Q. What advanced analytical approaches detect trace degradation products in environmental matrices?
- Sample Preparation :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
